3-[(2-FLUOROPHENYL)METHYL]-7-METHYL-1-PHENYL-5-(PYRROLIDINE-1-CARBONYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE
Overview
Description
3-[(2-FLUOROPHENYL)METHYL]-7-METHYL-1-PHENYL-5-(PYRROLIDINE-1-CARBONYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE is a complex organic compound that features a pyrrolidine ring, a pyrido[2,3-d]pyrimidine core, and various substituents including fluorophenyl, methyl, and phenyl groups. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 3-[(2-FLUOROPHENYL)METHYL]-7-METHYL-1-PHENYL-5-(PYRROLIDINE-1-CARBONYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the pyrido[2,3-d]pyrimidine core: This can be achieved through a condensation reaction between appropriate precursors such as substituted enamines, triethyl orthoformate, and ammonium acetate under catalytic conditions.
Introduction of the pyrrolidine ring: The pyrrolidine ring can be constructed from cyclic or acyclic precursors, or by functionalizing preformed pyrrolidine rings.
Attachment of substituents: The fluorophenyl, methyl, and phenyl groups are introduced through various substitution reactions, often involving halogenated intermediates and nucleophilic aromatic substitution.
Chemical Reactions Analysis
3-[(2-FLUOROPHENYL)METHYL]-7-METHYL-1-PHENYL-5-(PYRROLIDINE-1-CARBONYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions where halogen atoms are present.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for designing biologically active molecules with potential therapeutic effects.
Biological Studies: The compound’s interactions with various biological targets are studied to understand its mechanism of action and potential as a drug candidate.
Industrial Applications: It is used in the synthesis of other complex organic molecules and materials.
Mechanism of Action
The mechanism of action of 3-[(2-FLUOROPHENYL)METHYL]-7-METHYL-1-PHENYL-5-(PYRROLIDINE-1-CARBONYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar compounds include other pyrrolidine and pyrido[2,3-d]pyrimidine derivatives. These compounds share structural similarities but differ in their substituents, leading to variations in their biological activities and applications . Examples include:
Pyrrolidine-2,5-diones: Known for their anticonvulsant activity.
Pyrano[2,3-d]pyrimidine-2,4-diones: Studied for their interactions with enzymes and potential therapeutic effects.
Properties
IUPAC Name |
3-[(2-fluorophenyl)methyl]-7-methyl-1-phenyl-5-(pyrrolidine-1-carbonyl)pyrido[2,3-d]pyrimidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23FN4O3/c1-17-15-20(24(32)29-13-7-8-14-29)22-23(28-17)31(19-10-3-2-4-11-19)26(34)30(25(22)33)16-18-9-5-6-12-21(18)27/h2-6,9-12,15H,7-8,13-14,16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXEHZMYJQFATJZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=N1)N(C(=O)N(C2=O)CC3=CC=CC=C3F)C4=CC=CC=C4)C(=O)N5CCCC5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23FN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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